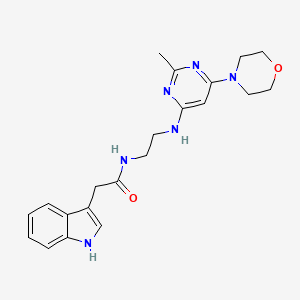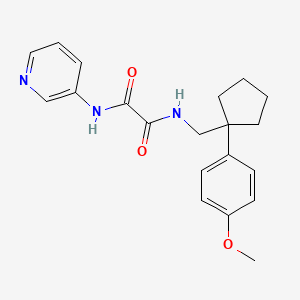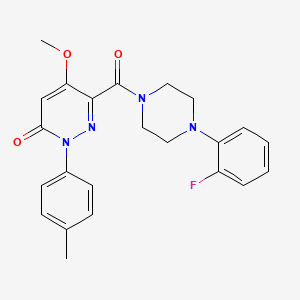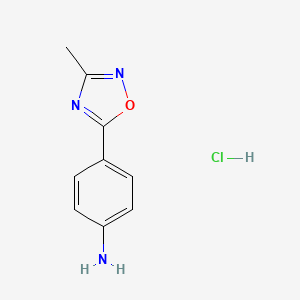
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as MMV008138, is a chemical compound with potential therapeutic applications. This compound belongs to the class of pyrrole carboxamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide targets specific proteins or ion channels in the cell membrane, leading to a disruption of the normal cellular function. For example, in the case of malaria, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide targets the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is essential for the survival of the parasite.
Biochemical and Physiological Effects:
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. In the field of malaria, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to inhibit the growth and replication of the parasite by targeting PfCDPK1. In the field of cancer, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to induce apoptosis and inhibit the growth of cancer cells. In the field of neuropathic pain, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to alleviate pain by targeting the TRPM8 ion channel.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal lab conditions. However, there are some limitations to using 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in lab experiments. It is not very soluble in water, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of malaria, cancer, and neuropathic pain. Another direction is to study the mechanism of action of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in more detail. This could lead to the discovery of new targets for drug development. Finally, there is a need to develop more efficient synthesis methods for 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide to make it more widely available for research purposes.
Conclusion:
In conclusion, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a chemical compound with potential therapeutic applications in the treatment of various diseases. It has been studied extensively for its pharmacological properties, and its mechanism of action is not fully understood. 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, including further investigation of its therapeutic applications and mechanism of action, as well as the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to form 4-(4-methylbenzoyl)morpholine. The next step involves the reaction of 4-(4-methylbenzoyl)morpholine with 3-bromopropylamine to form 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)aniline. The final step involves the reaction of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)aniline with 2-carboxylic acid to form 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as malaria, cancer, and neuropathic pain. In the field of malaria, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to be effective against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In the field of cancer, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In the field of neuropathic pain, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to alleviate pain by targeting the TRPM8 ion channel.
Eigenschaften
IUPAC Name |
4-(4-methylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-3-5-16(6-4-15)19(24)17-13-18(22-14-17)20(25)21-7-2-8-23-9-11-26-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVAGUMIWDNJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)
![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)

![ethyl 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2677527.png)

![3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2677529.png)


![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)